molecular formula C16H18N2O B10842067 2-Phenoxy-3-(piperidin-4-yl)pyridine

2-Phenoxy-3-(piperidin-4-yl)pyridine

Cat. No.: B10842067
M. Wt: 254.33 g/mol
InChI Key: LKVOLTSPLLAMPJ-UHFFFAOYSA-N
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Description

2-Phenoxy-3-(piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenoxy group and a piperidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-3-(piperidin-4-yl)pyridine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the piperidinyl group, resulting in the formation of reduced derivatives.

    Substitution: The phenoxy and piperidinyl groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced pyridine or piperidinyl derivatives.

    Substitution Products: Functionalized derivatives with various substituents on the phenoxy or piperidinyl groups.

Mechanism of Action

Comparison with Similar Compounds

  • 2-Phenoxy-3-(piperidin-2-yl)pyridine
  • 2-Amino-4-(1-piperidinyl)pyridine

Comparison:

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-phenoxy-3-piperidin-4-ylpyridine

InChI

InChI=1S/C16H18N2O/c1-2-5-14(6-3-1)19-16-15(7-4-10-18-16)13-8-11-17-12-9-13/h1-7,10,13,17H,8-9,11-12H2

InChI Key

LKVOLTSPLLAMPJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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